molecular formula C14H11N3OS B14455304 N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide CAS No. 75614-65-2

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide

Cat. No.: B14455304
CAS No.: 75614-65-2
M. Wt: 269.32 g/mol
InChI Key: QYIKRDPQZLWROF-UHFFFAOYSA-N
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Description

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dicyano group, a methylsulfanyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide typically involves the reaction of 2,2-dicyano-1,1-ethylenedithiolate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .

Mechanism of Action

The mechanism of action of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The pathways involved may include inhibition of enzyme-substrate binding or alteration of enzyme conformation .

Properties

CAS No.

75614-65-2

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(2,2-dicyano-1-methylsulfanylethenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C14H11N3OS/c1-19-14(12(9-15)10-16)17-13(18)8-7-11-5-3-2-4-6-11/h2-8H,1H3,(H,17,18)

InChI Key

QYIKRDPQZLWROF-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C#N)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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